4-({4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone
Overview
Description
The compound “4-({4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone” belongs to the class of 1,2,3-triazole derivatives . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthetic route of the triazole hybrid compound started from the preparation of precursors . The synthesis of quinoline-based [1,2,3]-triazole hybrid derivative was reported via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .Molecular Structure Analysis
The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction is a key step in the synthesis of the compound .Physical and Chemical Properties Analysis
The compound’s drug-likeness was determined according to Lipinski’s rule of five which is a set of criteria needed to evaluate drug-likeness that would make it a likely orally active drug in humans .Mechanism of Action
Properties
IUPAC Name |
4-[4-[(4-benzyltriazol-1-yl)methyl]piperidine-1-carbonyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-19-11-17(12-21-19)20(27)24-8-6-16(7-9-24)13-25-14-18(22-23-25)10-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHQQDPKBFIYSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CC3=CC=CC=C3)C(=O)C4CC(=O)NC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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